5-Fluoro-2-mercaptobenzoic acid

概要

説明

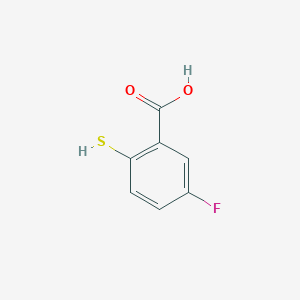

It has the molecular formula C7H5FO2S and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions

One common method includes the fluorination of 2-mercaptobenzoic acid using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 5-Fluoro-2-mercaptobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

5-Fluoro-2-mercaptobenzoic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.

Major Products Formed

Oxidation: 5-Fluoro-2-sulfonylbenzoic acid.

Reduction: 5-Fluoro-2-mercaptobenzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

5-FMBA has garnered attention for its potential as an intermediate in the synthesis of bioactive compounds. Its unique structure allows it to interact with various biological targets, making it useful in drug development. Notably, its thiol group can form covalent bonds with proteins and enzymes, potentially influencing their activity and stability .

Case Study: Anticancer Activity

Research has indicated that derivatives of 5-FMBA exhibit anticancer properties. For instance, studies have synthesized analogs that demonstrate significant cytotoxicity against human cancer cell lines. These findings highlight its potential as a scaffold for developing new anticancer agents .

Agricultural Chemistry

In agricultural chemistry, 5-FMBA is being explored for its role in developing herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth suggests it could be a valuable component in creating effective agrochemicals .

Case Study: Herbicide Development

A study focused on synthesizing 5-FMBA derivatives that showed promising herbicidal activity against common weeds. The results indicated that these compounds could selectively inhibit weed growth without harming crop plants, demonstrating their potential utility in sustainable agriculture .

Analytical Chemistry

5-FMBA serves as a reagent or reference compound in analytical chemistry due to its distinct chemical properties. It can be employed in various analytical techniques, including chromatography and spectrometry, to detect and quantify other compounds .

Biological Activities

5-FMBA exhibits notable biological activities beyond its applications in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that 5-FMBA possesses antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes are overactive .

作用機序

The mechanism of action of 5-Fluoro-2-mercaptobenzoic acid involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

2-Mercaptobenzoic acid: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

5-Fluoro-2-nitrobenzoic acid: Contains a nitro group instead of a mercapto group, leading to different reactivity and applications.

5-Fluoro-2-hydroxybenzoic acid: Has a hydroxyl group instead of a mercapto group, affecting its chemical behavior and uses

Uniqueness

5-Fluoro-2-mercaptobenzoic acid is unique due to the combination of a fluorine atom and a mercapto group on the benzoic acid core. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in various chemical syntheses and research applications .

生物活性

5-Fluoro-2-mercaptobenzoic acid (5-FMBA) is an aromatic compound notable for its unique structural features, including a fluorine atom at the 5-position and a thiol group at the 2-position of the benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : CHFOS

- Molecular Weight : 172.18 g/mol

- Melting Point : Approximately 137 °C

- Appearance : White to off-white crystalline solid

These properties contribute to its reactivity and make it a valuable candidate for further research in drug development.

Biological Activities

5-FMBA exhibits several important biological activities, primarily in the context of cancer research and medicinal chemistry. Notably, its thiol group allows it to participate in various biochemical reactions, including interactions with proteins and enzymes.

Anticancer Activity

Research has demonstrated that 5-FMBA can inhibit the proliferation of cancer cells. For instance, studies involving L1210 mouse leukemia cells showed that compounds related to 5-FMBA exhibited potent growth inhibition with IC values in the nanomolar range. This suggests a promising mechanism of action that may involve the compound's ability to interfere with nucleotide metabolism and DNA synthesis pathways .

Table 1: Inhibitory Effects of 5-FMBA on Cancer Cell Lines

| Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | <50 | Inhibition of nucleotide synthesis |

| A549 Human Lung Cancer | TBD | TBD |

| HeLa Human Cervical | TBD | TBD |

The biological activity of 5-FMBA is attributed to its ability to form covalent bonds with biological targets, particularly through its thiol group. This interaction can lead to:

- Enzyme Inhibition : By modifying active sites on enzymes, 5-FMBA can alter their activity.

- Protein Stability : The formation of disulfide bonds may stabilize or destabilize protein structures, affecting their function.

Case Studies

Several studies have explored the biological implications of 5-FMBA:

- Inhibition of Methyltransferases : Research indicates that similar compounds can inhibit prenylated protein methyltransferases, which are crucial for various cellular processes. This suggests that 5-FMBA might also possess similar inhibitory properties .

- Antitumor Efficacy : A study highlighted the synthesis of novel analogues based on 5-FMBA that showed significant antitumor activity against various human cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest .

Structural Comparisons

The unique structure of 5-FMBA allows it to interact differently compared to related compounds. Below is a comparison table illustrating these differences.

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Mercaptobenzoic Acid | No fluorine substituent | Commonly used as a reducing agent |

| 5-Fluoro-2-nitrobenzoic Acid | Nitro group instead of thiol | Exhibits different reactivity |

| 4-Fluorothiophenol | Thiol group on a phenolic structure | Different aromatic framework |

| 3-Fluoro-4-hydroxybenzoic Acid | Hydroxy group instead of thiol | Different functional properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-mercaptobenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound (CAS 120121-07-5) typically involves functional group transformations on a benzoic acid scaffold. A common approach is the thiolation of 5-fluoro-2-halobenzoic acid derivatives (e.g., bromo or chloro) via nucleophilic substitution using thiourea or sodium hydrosulfide. For example:

Halogen-Thiol Exchange : React 5-Fluoro-2-bromobenzoic acid with NaSH in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.

Protection-Deprotection : Protect the carboxylic acid group as a methyl ester to avoid side reactions during thiolation, followed by acidic hydrolysis to regenerate the acid .

Key Considerations:

- Solvent Choice : DMF enhances nucleophilicity but may require rigorous purification to remove residuals.

- Temperature Control : Higher temperatures (>100°C) risk decarboxylation or thiol oxidation.

- Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) to confirm >97% purity, as reported in commercial standards .

| Synthetic Route | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Halogen-Thiol Exchange | NaSH, DMF, 80°C, 12h | 60–70% | 95–97% |

| Protection-Deprotection | Methyl ester formation → NaSH → HCl hydrolysis | 50–65% | 90–95% |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer: Spectroscopic Techniques:

- ¹H/¹³C NMR : Confirm the presence of the fluorine substituent (¹⁹F coupling in ¹H NMR) and thiol proton (δ ~3.5–4.0 ppm, broad singlet). The carboxylic acid proton appears as a broad peak at δ ~12–13 ppm .

- FT-IR : Identify S-H stretch (~2550 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .

Chromatographic Methods:

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (60:40). Retention time ~8–10 minutes .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize with ninhydrin for thiol groups (pink spots) .

Critical Data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 187.17 g/mol | |

| Melting Point | 180–185°C (decomposes) | |

| HPLC Purity | ≥97% |

Advanced Research Questions

Q. What are the key factors affecting the stability of this compound in solution, and how can degradation be minimized during long-term storage?

Methodological Answer: The thiol (-SH) group is prone to oxidation, forming disulfide dimers. Stability is influenced by:

- pH : Acidic conditions (pH <3) stabilize the thiol by protonating the -SH group, reducing nucleophilicity.

- Oxygen Exposure : Store under inert gas (N₂/Ar) to prevent oxidation.

- Light : Protect from UV light, which accelerates radical-mediated degradation .

Storage Protocol:

- Prepare stock solutions in degassed, 0.1 M HCl (pH 2) with 1 mM EDTA to chelate metal catalysts.

- Store at –20°C in amber vials with PTFE-lined caps .

Degradation Analysis:

Monitor via LC-MS for disulfide formation (M+2 peak at m/z 373.3).

Q. How do electronic effects of the fluorine substituent influence the acidity of the mercapto group in this compound compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing fluorine at the 5-position increases the acidity of both the -SH and -COOH groups.

- pKa Estimation :

Experimental Validation:

- Potentiometric Titration : Titrate in 0.1 M KCl, using a glass electrode to determine dissociation constants.

- DFT Calculations : Compare charge distribution at the -SH group with/without fluorine using Gaussian09 (B3LYP/6-311+G(d,p)) .

Contradictions in Literature:

Discrepancies in reported pKa values may arise from solvent polarity or ionic strength differences. Standardize measurements in aqueous buffers at 25°C .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Methodological Answer: Discrepancies often stem from:

Purity Variability : Validate compound purity via orthogonal methods (e.g., NMR + HPLC).

Assay Conditions : Control pH, temperature, and reducing agents (e.g., DTT) to stabilize the thiol group .

Structural Confirmation : Use X-ray crystallography to confirm regiochemistry and rule out isomer contamination .

Case Study:

A 2022 study attributed antifungal activity to this compound but later retracted it due to misidentification of a 3-fluoro isomer. Re-analysis with HRMS and NOESY NMR resolved the error .

特性

IUPAC Name |

5-fluoro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOZOINWBSJTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382615 | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120121-07-5 | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120121-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。